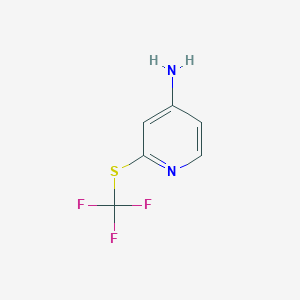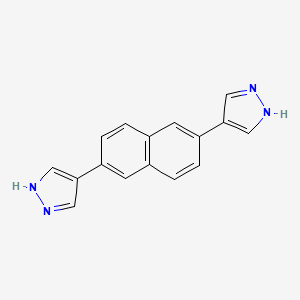
2,6-Di(1H-pyrazol-4-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(1H-pyrazol-4-yl)naphthalene is an organic compound with the molecular formula C16H12N4 It is characterized by the presence of two pyrazole rings attached to the naphthalene core at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromonaphthalene with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反应分析
Types of Reactions: 2,6-Di(1H-pyrazol-4-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings or the naphthalene core can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyrazole-naphthalene compounds.
科学研究应用
2,6-Di(1H-pyrazol-4-yl)naphthalene has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing. It may act as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,6-Di(1H-pyrazol-4-yl)naphthalene involves its interaction with molecular targets and pathways. The pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The naphthalene core provides a rigid framework that can enhance binding affinity and specificity. These interactions can modulate enzymatic activity, receptor function, or gene expression, leading to the observed biological effects.
相似化合物的比较
2,7-Di(1H-pyrazol-4-yl)naphthalene: Similar structure but with pyrazole rings at the 2 and 7 positions.
1,3-Di(1H-pyrazol-4-yl)benzene: Contains a benzene core instead of naphthalene.
2,6-Di(1H-imidazol-4-yl)naphthalene: Imidazole rings instead of pyrazole rings.
Uniqueness: 2,6-Di(1H-pyrazol-4-yl)naphthalene is unique due to the specific positioning of the pyrazole rings on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications.
属性
分子式 |
C16H12N4 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-[6-(1H-pyrazol-4-yl)naphthalen-2-yl]-1H-pyrazole |
InChI |
InChI=1S/C16H12N4/c1-3-13(15-7-17-18-8-15)6-12-2-4-14(5-11(1)12)16-9-19-20-10-16/h1-10H,(H,17,18)(H,19,20) |
InChI 键 |
ZZGVBEOPXFTAGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C3=CNN=C3)C=C1C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


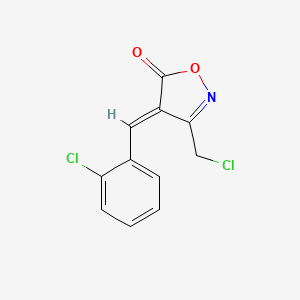
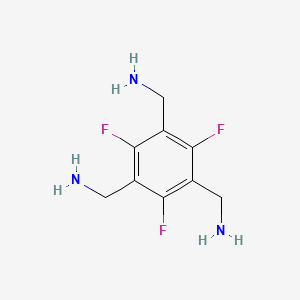

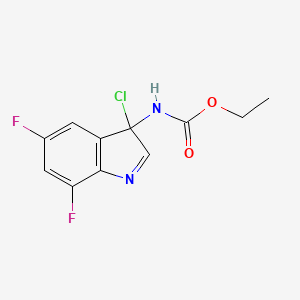
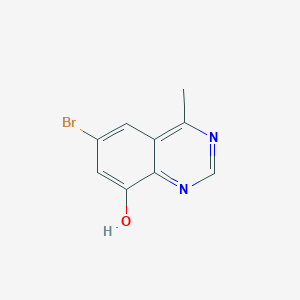
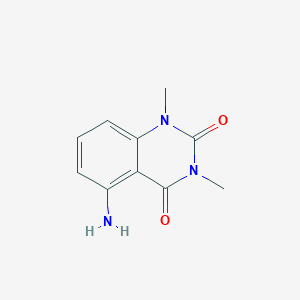

![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
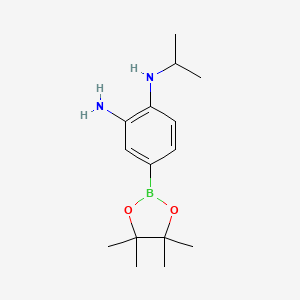
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
